molecular formula C19H29N3O4 B1400652 tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate CAS No. 1197815-67-0

tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate

Cat. No. B1400652
M. Wt: 363.5 g/mol
InChI Key: STYHVZAIQGWLLX-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a 200 L reactor was charged: water (72 L) and (1,1-dimethylethyl)hydrazine monohydrochloride (13.4 kg, 108 moles). Solution was agitated for 15 minutes at 23° C. (until all solids dissolved), then 2-oxo-propanal (14.8 kg, 82.1 moles) was added and held for a minimum of 4 hours. Reaction solution was extracted 2×'s MTBE (54 L). The combined organic layers were washed 2×'s 1N NaOH (32 L), 1× water (32 L), and concentrated (220 mmHg, 30° C.) to a minimum stirring volume. To the concentrate was added: water (72 L), Ethanedial (glyoxaldehyde) (27.3 kg, 188 moles) and heated reaction to 95° C., allowing residue MTBE to distill off in order to reach desired temperature. After 1.5 hours, mixture cooled to ambient temperature (over 1 hour) and was extracted 2×'s MTBE (54 L). The combined organic layers were washed 2×'s 1N NaOH (34 L). The combined aqueous layers was cooled to 5° C., acidified to pH 3 with HCl 33-40 wt/wt % in water (6 L), then extracted 2×'s MTBE (54 L). The combined organic layers were washed with water (36 L) and concentrated (200 mmHg, 30° C.) to a minimal stirring volume. To the concentrate was added: methanol (109 L), N—BOC-4-piperidone (16.7 kg, 84 moles), and pyrrolidine (1.4 L, 16 moles). Reaction was heated to 68° C. for 24 hours, cooled to 50° C., and pulled vacuum to distill to a minimum stirring volume. Removed vacuum and added ethyl acetate (45 L), distilled (atmospheric pressure) to a low stirring volume, then added MTBE (72 L). Returned solution to a gentle reflux, then added n-heptane (82 L), over 30 minutes, while cooling to ambient temperature over 3 hours. Filtered the solids through a Nutsche Filter, washed with 1:1.1 MTBE/n-heptane (50 L), and dried under vacuum at 50° C. for 12 h. Isolated 10.0 kg (27.5 moles, 33% overall) of tert-butyl 2′-tert-butyl-7′-oxo-6′,7′-dihydro-2′H-spiro[piperidine-4,5′-pyrano[3,2-c]pyrazole]-1-carboxylate as a white crystalline solid.
Quantity
13.4 kg
Type
reactant
Reaction Step One
Quantity
14.8 kg
Type
reactant
Reaction Step Two
Quantity
16.7 kg
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
reactant
Reaction Step Four
Quantity
109 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
27.3 kg
Type
reactant
Reaction Step Seven
Name
Quantity
72 L
Type
solvent
Reaction Step Seven
Name
Quantity
72 L
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([NH:6][NH2:7])([CH3:5])[CH3:4].O=[C:9](C)[CH:10]=O.[CH:13](=[O:16])[CH:14]=O.[C:17]([N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18].N1CCC[CH2:32]1>CO.CC(OC)(C)C.O>[C:3]([N:6]1[CH:10]=[C:9]2[O:30][C:27]3([CH2:28][CH2:29][N:24]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:25][CH2:26]3)[CH2:32][C:13](=[O:16])[C:14]2=[N:7]1)([CH3:5])([CH3:4])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
13.4 kg
Type
reactant
Smiles
Cl.CC(C)(C)NN
Step Two
Name
Quantity
14.8 kg
Type
reactant
Smiles
O=C(C=O)C
Step Three
Name
Quantity
16.7 kg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Step Four
Name
Quantity
1.4 L
Type
reactant
Smiles
N1CCCC1
Step Five
Name
Quantity
109 L
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Seven
Name
Quantity
27.3 kg
Type
reactant
Smiles
C(C=O)=O
Name
Quantity
72 L
Type
solvent
Smiles
O
Step Eight
Name
Quantity
72 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
Solution was agitated for 15 minutes at 23° C. (until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a 200 L reactor was charged
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
held for a minimum of 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction solution
EXTRACTION
Type
EXTRACTION
Details
was extracted 2×'s MTBE (54 L)
WASH
Type
WASH
Details
The combined organic layers were washed 2×'
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (220 mmHg, 30° C.) to a minimum stirring volume
ADDITION
Type
ADDITION
Details
To the concentrate was added
CUSTOM
Type
CUSTOM
Details
reaction to 95° C.
DISTILLATION
Type
DISTILLATION
Details
to distill off in order
WAIT
Type
WAIT
Details
After 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
mixture cooled to ambient temperature (over 1 hour)
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
was extracted 2×'s MTBE (54 L)
WASH
Type
WASH
Details
The combined organic layers were washed 2×'
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous layers was cooled to 5° C.
EXTRACTION
Type
EXTRACTION
Details
extracted 2×'s MTBE (54 L)
WASH
Type
WASH
Details
The combined organic layers were washed with water (36 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (200 mmHg, 30° C.) to a minimal stirring volume
ADDITION
Type
ADDITION
Details
To the concentrate was added
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 68° C. for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
DISTILLATION
Type
DISTILLATION
Details
to distill to a minimum stirring volume
CUSTOM
Type
CUSTOM
Details
Removed vacuum
ADDITION
Type
ADDITION
Details
added ethyl acetate (45 L)
DISTILLATION
Type
DISTILLATION
Details
distilled (atmospheric pressure) to a low stirring volume
WAIT
Type
WAIT
Details
Returned solution to a gentle reflux, then added n-heptane (82 L), over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to ambient temperature over 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Filtered the solids through a Nutsche
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
washed with 1:1.1 MTBE/n-heptane (50 L)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C. for 12 h
Duration
12 h

Outcomes

Product
Details
Reaction Time
15 min
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mol
AMOUNT: MASS 10 kg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 171.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.